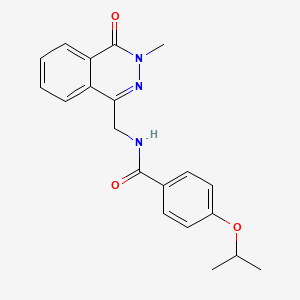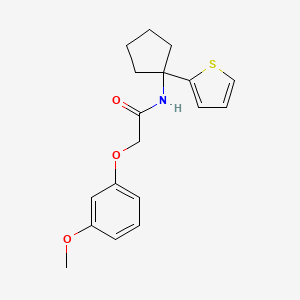
4-イソプロポキシ-N-((3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
インドール誘導体は、本化合物も含まれ、抗がん剤としての可能性について調査されてきました。研究者は、がん細胞株に対するその影響、腫瘍増殖抑制、アポトーシス誘導を検討してきました。 この化合物のユニークな構造的特徴は、がん細胞のシグナル伝達経路またはDNA複製プロセスを阻害する能力に寄与する可能性があります .
抗菌性
インドール系化合物はしばしば抗菌性を示します。研究者は、細菌、真菌、その他の病原体に対するその有効性を研究してきました。作用機序は、細胞膜の破壊、酵素の阻害、または微生物DNAの干渉を含む可能性があります。 この化合物の抗菌的可能性を調査することで、新しい治療薬につながる可能性があります .
神経保護効果
インドールは、神経保護効果についても調査されてきました。これらの化合物は、神経伝達物質系を調節し、酸化ストレスを軽減し、またはニューロンの生存を促進する可能性があります。 本化合物が神経変性疾患または脳損傷モデルに与える影響を調査することで、貴重な洞察が得られる可能性があります .
抗炎症活性
炎症は、さまざまな病気において重要な役割を果たします。一部のインドール誘導体は、プロ炎症性サイトカインまたは酵素を阻害することによって、抗炎症効果を示します。研究者は、関節炎、炎症性腸疾患、神経炎症などの状態におけるその可能性を調査してきました。 本化合物は、この分野に貢献する可能性があります .
鎮痛の可能性
インドール系分子は、鎮痛特性について研究されてきました。これらは、疼痛受容体と相互作用するか、疼痛経路を調節する可能性があります。 本化合物が鎮痛効果を持つかどうかを調査することは、疼痛管理戦略にとって重要となる可能性があります .
複素環合成
特定の用途を超えて、インドール誘導体の合成は、研究の活発な分野のままです。インドール環を構築するための新規な方法は、化学コミュニティの関心を集めています。 本化合物の効率的な合成経路を調査することで、この分野に貢献できる可能性があります .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)26-15-10-8-14(9-11-15)19(24)21-12-18-16-6-4-5-7-17(16)20(25)23(3)22-18/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCNZBOJPHDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2486489.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)



![2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2486506.png)

